molecular formula C9H13Cl2N3 B1463459 (4-Methyl-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride CAS No. 1269087-76-4

(4-Methyl-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride

Cat. No. B1463459
CAS RN: 1269087-76-4
M. Wt: 234.12 g/mol
InChI Key: PDICFACSEKJAGB-UHFFFAOYSA-N
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Description

The compound “(4-Methyl-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride” is a derivative of benzimidazole . Benzimidazole is a heterocyclic aromatic organic compound that is an important pharmacophore in drug discovery .


Molecular Structure Analysis

The molecular structure of benzimidazole derivatives, including “(4-Methyl-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride”, typically consists of a fused benzene and imidazole ring . The InChI code for a similar compound, “(1-methyl-1H-benzimidazol-2-yl)methanamine”, is 1S/C9H11N3/c1-12-8-5-3-2-4-7(8)11-9(12)6-10/h2-5H,6,10H2,1H3 .


Chemical Reactions Analysis

Benzimidazole derivatives are known for their broad range of chemical and biological properties . They can undergo various chemical reactions, often serving as a key functional group in the synthesis of new drugs .

Scientific Research Applications

Antimicrobial Activity

Benzimidazole derivatives have been reported to have potent antimicrobial activity. For instance, certain benzimidazole derivatives have shown excellent bioactivity against many ailments, including resistant organisms like methicillin and vancomycin-resistant S. aureus .

Anticancer Activity

Benzimidazole derivatives have also been found to have significant anticancer properties. They have been used in the development of chemotherapeutic agents for diverse clinical conditions .

Antiviral Activity

Benzimidazole derivatives have been reported to have antiviral properties. They have been used in the treatment of various viral diseases .

Antiparasitic Activity

Benzimidazole derivatives have been used in the treatment of parasitic diseases. They have been found to have potent anthelmintic activity .

Anti-inflammatory Activity

Benzimidazole derivatives have been found to have anti-inflammatory properties. They have been used in the treatment of various inflammatory conditions .

Use in Coordination Compounds

The compound [(4-methyl-1H-benzimidazol-2-yl)methyl]amine dihydrochloride has been used in the design of coordination compounds. It is a tridentate ligand with two benzimidazole groups attached to a nitrogen atom. This ligand is often used to prepare metal complexes in the use of modeling the active sites of relevant metalloenzymes .

Antihypertensive Activity

Benzimidazole derivatives have been found to have antihypertensive properties. They have been used in the treatment of hypertension .

Analgesic Activity

Benzimidazole derivatives have been found to have analgesic properties. They have been used in the treatment of pain .

These are just a few of the many potential applications of benzimidazole derivatives. However, it’s important to note that while these compounds have shown promise in these areas, further research is needed to fully understand their potential and limitations .

Safety and Hazards

The safety and hazards associated with benzimidazole derivatives depend on their specific chemical structure. For example, “(1-Methyl-1H-benzo[d]imidazol-2-yl)methanamine” has a GHS05 pictogram, indicating that it is corrosive .

Future Directions

Benzimidazole derivatives, including “(4-Methyl-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride”, continue to be an area of interest in drug discovery due to their broad range of chemical and biological properties . Future research may focus on the development of new synthesis methods and the exploration of their potential therapeutic applications.

properties

IUPAC Name

(4-methyl-1H-benzimidazol-2-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3.2ClH/c1-6-3-2-4-7-9(6)12-8(5-10)11-7;;/h2-4H,5,10H2,1H3,(H,11,12);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDICFACSEKJAGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)NC(=N2)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1269087-76-4
Record name 1269087-76-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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